methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[44]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials may include 1,3-dioxo-2-azaspiro[4.4]nonane, 3-fluorobenzaldehyde, and thiazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: Substitution reactions may occur at the fluorophenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group may play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole structures.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups.
Spiro Compounds: Compounds with spirocyclic structures.
Uniqueness
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its combination of a spirocyclic structure, thiazole ring, and fluorophenyl group, which may confer distinct biological and chemical properties.
Biological Activity
Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features and significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer research.
Chemical Structure and Properties
The compound's molecular formula is C21H20FN3O5S with a molecular weight of approximately 445.5 g/mol. Its structure includes a spirocyclic framework, a thiazole ring, and a fluorophenyl group, which contribute to its intriguing chemical properties.
Property | Value |
---|---|
Molecular Formula | C21H20FN3O5S |
Molecular Weight | 445.5 g/mol |
Structural Features | Spirocyclic structure, Thiazole ring, Fluorophenyl group |
Biological Activity
Research indicates that this compound exhibits significant biological activity as an inhibitor of specific protein interactions relevant to cancer biology. Notably, it has been shown to disrupt the menin-mixed lineage leukemia (MLL) fusion protein interactions, which are implicated in various hematological malignancies. This mechanism of action positions the compound as a potential therapeutic agent in treating certain types of leukemia.
The compound's ability to inhibit protein-protein interactions is crucial for its anticancer effects. The menin-MLL interaction is vital for the transcriptional regulation of genes involved in cell proliferation and survival. By disrupting this interaction, the compound may induce apoptosis in cancer cells dependent on this pathway.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Menin-MLL Interaction : A study demonstrated that this compound effectively inhibits the menin-MLL interaction in vitro, leading to reduced cell viability in leukemia cell lines.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the fluorophenyl group can enhance the compound's potency against MLL-rearranged leukemias. Variations in substituents on the thiazole ring have also been shown to impact biological activity significantly.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiazole derivatives and azaspiro compounds. Below is a comparison table highlighting key features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | Similar spirocyclic structure | Anticancer |
Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | Similar core structure | Antimicrobial |
Properties
Molecular Formula |
C21H20FN3O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H20FN3O5S/c1-30-18(28)16-17(12-5-4-6-13(22)9-12)31-20(24-16)23-14(26)11-25-15(27)10-21(19(25)29)7-2-3-8-21/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,23,24,26) |
InChI Key |
YGKYQBGJNVHTLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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